molecular formula C9H13NO2 B14376875 Methyl 2-isocyano-4,4-dimethylpent-2-enoate CAS No. 90179-15-0

Methyl 2-isocyano-4,4-dimethylpent-2-enoate

Cat. No.: B14376875
CAS No.: 90179-15-0
M. Wt: 167.20 g/mol
InChI Key: MYNBLBDDIATPFE-UHFFFAOYSA-N
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Description

Methyl 2-isocyano-4,4-dimethylpent-2-enoate is a chemical compound with the molecular formula C8H11NO2 It is known for its unique structure, which includes an isocyano group and a dimethylpent-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-isocyano-4,4-dimethylpent-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4-dimethylpent-2-enoic acid with methyl isocyanate in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isocyano-4,4-dimethylpent-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Methyl 2-isocyano-4,4-dimethylpent-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-isocyano-4,4-dimethylpent-2-enoate involves its interaction with specific molecular targets. The isocyano group can act as a nucleophile, participating in various chemical reactions. The compound may also interact with enzymes and proteins, affecting their activity and function. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2-dimethylpent-4-enoate
  • Methyl (2E)-4,4-dimethylpent-2-enoate

Uniqueness

Methyl 2-isocyano-4,4-dimethylpent-2-enoate is unique due to the presence of the isocyano group, which imparts distinct reactivity and properties. This differentiates it from similar compounds that lack this functional group, making it valuable for specific applications in research and industry.

Properties

CAS No.

90179-15-0

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 2-isocyano-4,4-dimethylpent-2-enoate

InChI

InChI=1S/C9H13NO2/c1-9(2,3)6-7(10-4)8(11)12-5/h6H,1-3,5H3

InChI Key

MYNBLBDDIATPFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=C(C(=O)OC)[N+]#[C-]

Origin of Product

United States

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